molecular formula C19H19N5O4 B2485384 2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887671-65-0

2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2485384
CAS RN: 887671-65-0
M. Wt: 381.392
InChI Key: IPYKFQICNODJJZ-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including compounds with structures similar to the specified chemical, are highlighted for their significant role in medicinal chemistry due to their therapeutic and agrochemical applications. These compounds are valued for their biological and pharmacological activities, contributing to the synthesis of non-natural amino acids with potential medical applications. The review discusses the Bucherer-Bergs reaction as a method for synthesizing hydantoin, emphasizing its efficiency in producing important natural products and therapeutics (Shaikh et al., 2023).

Antioxidant Activity Determination Methods

The study reviews analytical methods for determining antioxidant activity, crucial for understanding the potential applications of compounds in food engineering, medicine, and pharmacy. It discusses various tests based on hydrogen atom transfer and electron transfer, indicating the applicability of these methods in analyzing the antioxidant capacity of complex samples. This suggests the importance of such compounds in contributing to antioxidant studies (Munteanu & Apetrei, 2021).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

This review covers the synthesis methods and chemical and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, showcasing the wide range of biological activities these compounds exhibit. The discussion includes synthetic strategies and the application of these derivatives in producing compounds with potential activities such as anti-inflammatory and antioxidant effects (Abdurakhmanova et al., 2018).

ABTS/PP Decolorization Assay of Antioxidant Capacity

This review analyzes the ABTS•+ radical cation-based assays for evaluating antioxidant capacity, underlining the reaction pathways involved. It highlights the specificity of the reactions for certain antioxidants and the need for further research to understand the contribution of these reactions to total antioxidant capacity. This indicates the relevance of compounds like 2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione in antioxidant research (Ilyasov et al., 2020).

Development of High-Performance Thin-Layer Chromatography Assay

Research on linagliptin, a dipeptidyl peptidase 4 inhibitor, involves the development of a validated stability-indicating high-performance thin-layer chromatography method for its determination. This highlights the importance of analytical methods in the quality control of pharmaceuticals containing complex molecules, suggesting potential research applications for compounds with similar complexity (Rode & Tajne, 2021).

properties

IUPAC Name

2,4,7-trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-11-9-23-15-16(21(3)19(27)22(4)17(15)26)20-18(23)24(11)13-7-5-6-8-14(13)28-10-12(2)25/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYKFQICNODJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC(=O)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione

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